molecular formula C11H16ClN B8182308 (S)-1-(2,3-Dihydro-1H-inden-4-yl)ethan-1-amine hydrochloride

(S)-1-(2,3-Dihydro-1H-inden-4-yl)ethan-1-amine hydrochloride

Cat. No.: B8182308
M. Wt: 197.70 g/mol
InChI Key: GHRRBBFJQSXLIN-QRPNPIFTSA-N
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Description

(S)-1-(2,3-Dihydro-1H-inden-4-yl)ethan-1-amine hydrochloride is a chiral amine compound often used in various chemical and pharmaceutical applications. Its structure includes an indane moiety, which is a bicyclic hydrocarbon, and an amine group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,3-Dihydro-1H-inden-4-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available indanone.

    Reduction: Indanone is reduced to indanol using a reducing agent such as sodium borohydride.

    Amination: The indanol is then subjected to amination using an appropriate amine source under catalytic conditions.

    Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reduction: using hydrogenation techniques.

    Automated resolution processes: to separate enantiomers efficiently.

    Continuous flow reactors: to streamline the synthesis and improve yield.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,3-Dihydro-1H-inden-4-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced further to modify the indane ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, Raney nickel.

Major Products

    Oxidation Products: Imines, nitriles.

    Reduction Products: Modified indane derivatives.

    Substitution Products: Various substituted amines.

Scientific Research Applications

(S)-1-(2,3-Dihydro-1H-inden-4-yl)ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(2,3-Dihydro-1H-inden-4-yl)ethan-1-amine hydrochloride involves:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways: The compound could influence metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2,3-Dihydro-1H-inden-4-yl)ethan-1-amine hydrochloride: The enantiomer of the compound .

    Indanamine derivatives: Compounds with similar indane structures but different substituents.

Uniqueness

    Chirality: The (S)-enantiomer may exhibit different biological activity compared to the ®-enantiomer.

    Specificity: The unique structure of (S)-1-(2,3-Dihydro-1H-inden-4-yl)ethan-1-amine hydrochloride allows for specific interactions in chemical and biological systems.

Properties

IUPAC Name

(1S)-1-(2,3-dihydro-1H-inden-4-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-8(12)10-6-2-4-9-5-3-7-11(9)10;/h2,4,6,8H,3,5,7,12H2,1H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRRBBFJQSXLIN-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=C1CCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC2=C1CCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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